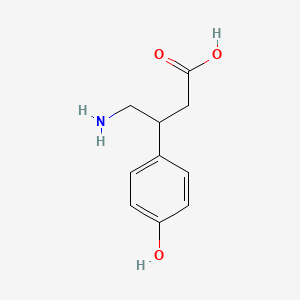

4-amino-3-(4-hydroxyphenyl)butanoic acid

Description

4-Amino-3-(4-hydroxyphenyl)butanoic acid is a γ-aminobutyric acid (GABA) derivative characterized by a hydroxyphenyl substituent at the C3 position of the butanoic acid backbone. Its molecular formula is C₁₀H₁₃NO₃, and it features both an amino (-NH₂) and carboxylic acid (-COOH) group, contributing to its zwitterionic nature.

Properties

IUPAC Name |

4-amino-3-(4-hydroxyphenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c11-6-8(5-10(13)14)7-1-3-9(12)4-2-7/h1-4,8,12H,5-6,11H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHHGOBRUDALIPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-(4-hydroxyphenyl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxybenzaldehyde and nitromethane.

Nitroaldol Reaction: The initial step involves a nitroaldol (Henry) reaction between 4-hydroxybenzaldehyde and nitromethane to form a nitroalcohol intermediate.

Reduction: The nitroalcohol intermediate is then reduced to the corresponding amino alcohol using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Hydrolysis: The amino alcohol is subjected to hydrolysis under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-amino-3-(4-hydroxyphenyl)butanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The amino group can be reduced to form a primary amine.

Substitution: The hydroxyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antihypertensive Agents

One of the most significant applications of 4-amino-3-(4-hydroxyphenyl)butanoic acid derivatives is in the development of antihypertensive agents. Research indicates that peptides derived from this compound can inhibit human plasma renin activity, which is crucial for controlling blood pressure. These peptides have shown promise as potential treatments for hypertension by mimicking the action of statins, which are known to lower cholesterol levels and have cardiovascular benefits .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various derivatives of this compound. Compounds synthesized from this scaffold demonstrated significant activity against multidrug-resistant pathogens, including strains of Staphylococcus aureus and Enterococcus faecalis. Notably, some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1 µg/mL against methicillin-resistant strains, indicating their potential as new antimicrobial agents .

Neuropeptide Research

In biochemical studies, this compound serves as a critical intermediate in the synthesis of neuropeptides and neurotransmitter analogs. Its structural similarity to naturally occurring amino acids allows it to be incorporated into peptide chains, potentially influencing neurochemical pathways related to mood regulation and cognitive function .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly focusing on its effects on various proteases involved in disease processes. By modifying its structure, researchers can create potent inhibitors that may lead to therapeutic advancements in treating conditions such as cancer and neurodegenerative diseases .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-amino-3-(4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the following mechanisms:

Enzyme Inhibition: Inhibits certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Receptor Binding: Binds to specific receptors on cell surfaces, modulating signal transduction pathways.

Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 4-amino-3-(4-hydroxyphenyl)butanoic acid can be inferred through comparisons with analogs differing in substituents at the C3 phenyl position. Below is a detailed analysis:

Structural and Pharmacological Differences

Table 1: Key Structural and Functional Comparisons

Key Findings

Baclofen (4-Chlorophenyl) :

- The 4-chloro substitution enhances GABA-B receptor selectivity and potency compared to unsubstituted phenibut. Baclofen reduces muscle spasticity via GABA-B agonism and is clinically approved for spinal cord injury and multiple sclerosis .

- Solubility: Moderately polar due to the chlorine atom; solubility in water is pH-dependent, with improved dissolution in alkaline conditions .

Phenibut (Phenyl) :

- Lacks halogen substituents, reducing GABA-B specificity. It exhibits anxiolytic effects but carries risks of tolerance and withdrawal, limiting its therapeutic approval .

(R)-4-Amino-3-(4-fluorophenyl)butanoic acid: Fluorine’s electronegativity may enhance metabolic stability and receptor binding compared to chlorine.

4-Amino-3-(2-thienyl)butanoic acid: The thienyl group introduces sulfur-based π-electron interactions, altering receptor binding kinetics. In vitro assays show partial agonist activity at GABA-B receptors .

However, steric and electronic effects may reduce blood-brain barrier permeability, limiting central nervous system activity.

Physicochemical and Metabolic Insights

- Solubility Trends : Hydroxyl > Fluorine > Chlorine > Thienyl in polar solvents due to substituent electronegativity and hydrogen-bonding capacity .

- Metabolism : Chlorine and fluorine substituents slow hepatic degradation, extending half-lives (e.g., baclofen: 3–4 hours; fluorophenyl analog: ~5 hours) . Hydroxyl groups may facilitate glucuronidation, enhancing renal excretion .

Biological Activity

4-Amino-3-(4-hydroxyphenyl)butanoic acid, also known as a derivative of tyrosine, has garnered attention due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and a hydroxyl group on a phenyl ring. This structure is significant as it influences the compound's interactions with biological targets.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways, which can alter cellular functions and contribute to its therapeutic effects.

- Receptor Binding : The compound binds to certain receptors on cell surfaces, modulating signal transduction pathways that are crucial for cellular communication.

- Antioxidant Activity : It exhibits antioxidant properties, helping to protect cells from oxidative stress, which is linked to various diseases .

1. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives containing the 4-hydroxyphenyl moiety. These compounds have demonstrated activity against multidrug-resistant pathogens, including:

| Pathogen Type | MIC Range (µg/mL) |

|---|---|

| MRSA | 1 - 8 |

| VRE | 0.5 - 2 |

| Gram-negative | 8 - 64 |

| Drug-resistant Candida | 8 - 64 |

These findings suggest that compounds derived from this compound could serve as foundational platforms for developing new antimicrobial agents targeting resistant strains .

2. Anticancer Activity

The anticancer properties of this compound have been investigated using various cancer cell lines. Notably:

- Compounds derived from this scaffold have shown the ability to reduce cell viability in A549 lung cancer cells by up to 50% .

- The most promising derivatives exhibited significant cytotoxicity against cancer cells while sparing non-cancerous cells, indicating a favorable therapeutic index .

3. Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro models. For instance, certain derivatives were evaluated using the carrageenan-induced rat paw model, demonstrating significant reductions in inflammation compared to standard anti-inflammatory drugs .

Case Studies

Several case studies highlight the biological activity of this compound:

- Study on Antimicrobial Efficacy : A study synthesized various derivatives and tested their efficacy against WHO priority pathogens. Some compounds exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with specific modifications enhancing their potency .

- Antioxidant Evaluation : In a comparative study using DPPH radical scavenging assays, some derivatives showed antioxidant activities comparable to ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 4-amino-3-(4-hydroxyphenyl)butanoic acid, and how can reaction parameters be optimized?

- Methodological Answer : Synthesis typically involves a multi-step approach:

- Step 1 : Formation of the phenyl-substituted backbone via Friedel-Crafts alkylation or Michael addition, using 4-hydroxyphenyl precursors.

- Step 2 : Introduction of the amino group through reductive amination or nitrile reduction.

- Critical Parameters :

- Temperature control (<60°C) during amination to prevent side reactions.

- Use of protecting groups (e.g., tert-butoxycarbonyl, BOC) for the hydroxyl and amino moieties to enhance regioselectivity .

- Yield Optimization : Employ HPLC monitoring to isolate intermediates and minimize byproducts.

Q. How can spectroscopic techniques validate the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Identify aromatic protons (δ 6.7–7.2 ppm for the hydroxyphenyl group) and the α-proton adjacent to the amino group (δ 3.1–3.5 ppm).

- 13C NMR : Confirm the carboxylic acid carbon (δ ~175 ppm) and quaternary carbons in the aromatic ring.

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks (expected m/z for C₁₀H₁₃NO₃: 195.2).

- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns, as demonstrated in crystallographic studies of analogous compounds .

Advanced Research Questions

Q. What experimental models are suitable for assessing the GABA-B receptor affinity of this compound, and how does it compare to Baclofen (4-chlorophenyl analogue)?

- Methodological Answer :

- In Vitro Assays :

- Radioligand Binding : Use [³H]-CGP54626 in HEK-293 cells expressing human GABA-B receptors to measure competitive displacement.

- Electrophysiology : Record inhibitory postsynaptic currents (IPSCs) in rat spinal cord slices to evaluate functional agonism.

- Key Findings :

- The hydroxyl group may reduce lipophilicity compared to Baclofen’s chloro substituent, potentially lowering blood-brain barrier penetration.

- Structural comparisons (via molecular docking) suggest altered hydrogen-bond interactions with receptor residues (e.g., Ser130 in GABA-B1) .

Q. How does the para-hydroxyl substituent influence physicochemical properties and metabolic stability compared to halogenated derivatives?

- Methodological Answer :

- Physicochemical Analysis :

- LogP Calculation : Estimate partition coefficients (e.g., using ChemDraw) to predict hydrophilicity. Hydroxyl substitution reduces LogP by ~0.8 compared to chloro or fluoro analogues.

- Solubility : Perform shake-flask experiments in PBS (pH 7.4) to quantify aqueous solubility.

- Metabolic Stability :

- Liver Microsome Assays : Incubate with human microsomes and quantify parent compound degradation via LC-MS. The hydroxyl group may increase susceptibility to glucuronidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.